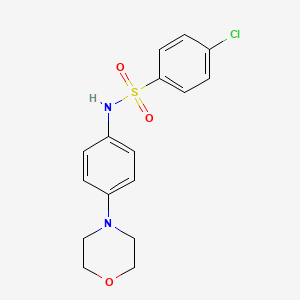

4-chloro-N-(4-morpholinophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-morpholin-4-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-13-1-7-16(8-2-13)23(20,21)18-14-3-5-15(6-4-14)19-9-11-22-12-10-19/h1-8,18H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPVOJHKPMJOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-morpholinophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-morpholinoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-morpholinophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Formation of new sulfonamide derivatives.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

4-chloro-N-(4-morpholinophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-morpholinophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide (Chlorpropamide)

- Structure: Replaces the morpholinophenyl group with a propylcarbamoyl moiety.

- Activity : A hypoglycemic agent used in diabetes management. The addition of the azaadamantane fragment (as in related compounds) enhances glucose-lowering effects .

- Key Difference : The carbamoyl group increases hydrophilicity compared to the morpholine ring, affecting bioavailability and target binding.

(b) 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

- Structure: Features a 3,5-dichlorophenyl group instead of morpholinophenyl.

- Conformation : The C—SO₂—NH—C torsion angle is 77.8°, leading to an 87.9° dihedral angle between aromatic rings. This contrasts with 56.5° in 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide, indicating substituent-dependent steric effects .

- Interactions : Forms inversion dimers via N–H⋯O hydrogen bonds, influencing crystal packing and solubility .

(c) W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

- Structure : Contains a 2-piperidinylidene group linked to a phenylethyl chain.

- Activity : A synthetic opioid analog structurally related to fentanyl but with reduced potency due to the sulfonamide group and piperidinylidene substitution .

Role of the Morpholine Group

(a) 3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide

- Structure : Morpholine is attached via a sulfonyl group to a benzothiophene-carboxamide core.

- Application : Investigated for kinase inhibition; the morpholine enhances solubility and target affinity compared to simpler sulfonamides .

(b) 4-Chloro-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)benzenesulfonamide

Physicochemical and Spectral Comparisons

Biological Activity

4-chloro-N-(4-morpholinophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent . This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A sulfonamide functional group (-SO2NH2)

- A chlorophenyl group

- A morpholinophenyl moiety

These structural elements contribute to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Sulfonamides are known to inhibit various enzymes, which can disrupt bacterial growth or induce apoptosis in cancer cells. Preliminary studies suggest that this compound may modulate biological pathways by binding to targets involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In a comparative study, related compounds demonstrated varying degrees of inhibition, with some achieving over 80% inhibition at specific concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in cell line studies. For example, derivatives have shown promising results in inducing apoptosis in breast cancer cell lines like MDA-MB-231. One study reported a significant increase in annexin V-FITC positivity, indicating enhanced apoptotic activity compared to controls . Additionally, the compound's selectivity for certain carbonic anhydrases (CAs) suggests a dual role as both an anticancer and antimicrobial agent .

Case Studies

- Inhibition of Carbonic Anhydrases :

- A series of sulfonamide derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase IX (CA IX). Some compounds exhibited IC50 values as low as 10.93 nM, indicating strong selectivity for CA IX over other isoforms. This selectivity is crucial for developing targeted cancer therapies .

- Apoptosis Induction :

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds. The presence of the morpholine ring may contribute to improved solubility and bioavailability, while the chlorophenyl group may enhance binding affinity to target proteins.

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide | Contains an amino group; similar sulfonamide structure | Moderate | Moderate |

| N-(4-chlorophenyl)-N'-(morpholin-4-yl)urea | Urea linkage instead of sulfonamide | Low | Low |

| 2-(morpholin-4-yl)-5-nitrobenzenesulfonamide | Nitro group instead of chloro | High | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(4-morpholinophenyl)benzenesulfonamide, and what key intermediates are involved?

- The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 4-morpholinoaniline. Key steps include:

- Sulfonylation : Reacting the sulfonyl chloride with the amine under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or DMF .

- Purification : Recrystallization from ethanol or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity .

- Intermediate characterization involves FT-IR (to confirm sulfonamide formation via N–H stretch at ~3260 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic substitution patterns) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and morpholine protons (δ 3.6–3.8 ppm); ¹³C NMR confirms sulfonamide carbonyl resonance at ~165 ppm .

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing torsional angles (e.g., C–SO₂–NH–C = 77.8°) and intermolecular hydrogen bonding (N–H⋯O=S) critical for packing .

Q. What in vitro assays are used for preliminary biological screening?

- Antimicrobial Activity : Microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates vs. protic solvents .

- Catalysis : Adding catalytic iodine (0.5–1 mol%) improves sulfonamide bond formation efficiency .

- Temperature Control : Reactions at 0–5°C minimize side products (e.g., sulfonic acid derivatives) .

Q. How do structural modifications (e.g., morpholine vs. piperazine substituents) affect bioactivity?

- Morpholine vs. Piperazine : Morpholine’s oxygen atom increases hydrogen-bonding capacity, enhancing enzyme inhibition (e.g., carbonic anhydrase IX) compared to piperazine derivatives .

- Chlorine Position : Para-chloro substitution on the benzene ring improves lipophilicity (logP ~2.8) and membrane permeability vs. ortho/meta analogs .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and controls (e.g., doxorubicin for anticancer studies) .

- Purity Verification : HPLC-MS (≥98% purity) eliminates confounding effects from synthesis byproducts .

- Structural Confirmation : Single-crystal XRD validates stereochemistry, which can alter target binding .

Q. How can computational modeling predict target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., EGFR kinase), showing sulfonamide oxygen interactions with active-site lysine residues .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, highlighting hydrophobic contributions from the chloroaryl group .

Q. What methodologies enable structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace morpholine with thiomorpholine or piperidine to modulate electron density and steric effects .

- Bioisosteric Replacement : Substitute sulfonamide with carboxamide or phosphonamide to compare potency .

- Pharmacophore Mapping : MOE software identifies critical features (e.g., sulfonamide O, chloro substituent) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.